molecular formula C17H25N3O8 B13799860 N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid CAS No. 77869-59-1

N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid

Cat. No.: B13799860
CAS No.: 77869-59-1
M. Wt: 399.4 g/mol
InChI Key: QHURIDLCWVWERU-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid is a chemical compound with the molecular formula C17H25N3O8 and a molecular weight of 399.397 . This compound is known for its unique structure, which includes a diazinane ring and an aniline group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid typically involves the reaction of 3-methyl-1,3-diazinane with aniline in the presence of oxalic acid. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline group can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: It may affect pathways related to cell signaling, metabolism, or gene expression, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline
  • N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; hydrochloride
  • N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; sulfate

Uniqueness

N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid is unique due to its combination of a diazinane ring and an aniline group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

77869-59-1

Molecular Formula

C17H25N3O8

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid

InChI

InChI=1S/C13H21N3.2C2H2O4/c1-15-9-5-10-16(12-15)11-8-14-13-6-3-2-4-7-13;2*3-1(4)2(5)6/h2-4,6-7,14H,5,8-12H2,1H3;2*(H,3,4)(H,5,6)

InChI Key

QHURIDLCWVWERU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C1)CCNC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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